1-Isocyanato-3-(methylsulfanyl)butane
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Overview
Description
1-Isocyanato-3-(methylsulfanyl)butane is a chemical compound with the molecular formula C6H11NOS It is an isocyanate derivative, characterized by the presence of an isocyanate group (-NCO) and a methylsulfanyl group (-SCH3) attached to a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Isocyanato-3-(methylsulfanyl)butane can be synthesized through the reaction of 3-(methylsulfanyl)butylamine with phosgene. The reaction typically occurs in an inert solvent such as dichloromethane, under controlled temperature conditions to prevent decomposition or side reactions. The general reaction scheme is as follows:
3-(methylsulfanyl)butylamine+phosgene→this compound+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of phosgene, a highly toxic and reactive gas, necessitates stringent safety measures and specialized equipment to handle the reaction safely.
Chemical Reactions Analysis
Types of Reactions
1-Isocyanato-3-(methylsulfanyl)butane undergoes various chemical reactions, including:
Addition Reactions: The isocyanate group readily reacts with nucleophiles such as alcohols, amines, and water to form urethanes, ureas, and carbamic acids, respectively.
Substitution Reactions: The methylsulfanyl group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Alcohols: React with the isocyanate group to form urethanes.
Amines: React with the isocyanate group to form ureas.
Water: Reacts with the isocyanate group to form carbamic acids, which can decompose to amines and carbon dioxide.
Major Products Formed
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Carbamic Acids: Formed from the reaction with water, which can further decompose.
Scientific Research Applications
1-Isocyanato-3-(methylsulfanyl)butane has several applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of polyurethanes and other polymers.
Medicinal Chemistry: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Material Science: Utilized in the development of advanced materials with specific properties, such as coatings and adhesives.
Mechanism of Action
The reactivity of 1-Isocyanato-3-(methylsulfanyl)butane is primarily due to the isocyanate group, which can form covalent bonds with nucleophiles. This reactivity is exploited in various applications, such as the formation of polyurethanes. The methylsulfanyl group can also participate in reactions, although its reactivity is generally lower compared to the isocyanate group.
Comparison with Similar Compounds
Similar Compounds
1-Isocyanatobutane: Lacks the methylsulfanyl group, resulting in different reactivity and applications.
1-Isocyanato-3-methylbutane: Similar structure but with a different substituent, leading to variations in chemical behavior.
Uniqueness
1-Isocyanato-3-(methylsulfanyl)butane is unique due to the presence of both the isocyanate and methylsulfanyl groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and the synthesis of specialized materials.
Properties
CAS No. |
827024-56-6 |
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Molecular Formula |
C6H11NOS |
Molecular Weight |
145.23 g/mol |
IUPAC Name |
1-isocyanato-3-methylsulfanylbutane |
InChI |
InChI=1S/C6H11NOS/c1-6(9-2)3-4-7-5-8/h6H,3-4H2,1-2H3 |
InChI Key |
VNODLUGVJZHSSG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN=C=O)SC |
Origin of Product |
United States |
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